molecular formula C12H17ClF3N3O2 B2435670 N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride CAS No. 1025759-04-9

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride

Cat. No.: B2435670
CAS No.: 1025759-04-9
M. Wt: 327.73
InChI Key: FTMNTYQTMPLYPU-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is a chemical compound with a complex structure that includes a dimethylamino group, a nitro group, and a trifluoromethyl group attached to a benzenaminium chloride core

Properties

IUPAC Name

3-(dimethylamino)propyl-[4-nitro-2-(trifluoromethyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGDEBGUVPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[NH2+]C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a nitro group (-NO₂) at the para position, a trifluoromethyl (-CF₃) group at the ortho position, and a propyl-dimethylammonium chloride side chain at the amino group. Its molecular formula is C₁₂H₁₇ClF₃N₃O₂, with a chloride counterion stabilizing the quaternary ammonium center.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Weight 327.73 g/mol
CAS Number 1025759-04-9
Purity (Commercial) ≥95%
Storage Conditions 2–8°C
Solubility Water-soluble (chloride salt) Inferred

Synthetic Pathways

Intermediate Synthesis: 4-Nitro-2-(trifluoromethyl)aniline Derivatives

A critical precursor is 4-nitro-2-(trifluoromethyl)aniline, which can be synthesized via nitration and trifluoromethylation of substituted benzaldehydes. Patent CN109438282B describes a two-step method for analogous nitro-trifluoromethyl compounds:

  • Oxime Formation :

    • React 4-nitro-2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride (1:1 molar ratio) in aqueous NaOH at 0–20°C.
    • Yield: ~85% after acidification (pH 6–8) and solvent extraction.
  • Cyano Group Introduction :

    • Treat the oxime intermediate with acetic anhydride and a nickel composite catalyst (nickel acetate/Raney nickel) in acetonitrile at 60–80°C.
    • Catalyst ratio: 0.5–2:1 (nickel acetate:Raney nickel).
Table 2: Reaction Conditions for Intermediate Synthesis
Step Reagents Temperature Catalyst Yield
Oxime NH₂OH·HCl, NaOH 0–20°C None 85%
Cyanation (Ac)₂O, CH₃CN 60–80°C Ni(OAc)₂/Raney Ni 78%

Quaternary Ammonium Salt Formation

The final step involves alkylation of 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propyl chloride, followed by HCl treatment to form the chloride salt.

  • Amination :

    • React 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propyl chloride in a polar aprotic solvent (e.g., DMF) at 50–70°C for 12–24 hours.
    • Base: Triethylamine (1.2 equiv) to scavenge HCl.
  • Salt Formation :

    • Treat the tertiary amine product with concentrated HCl in ethanol, precipitating the quaternary ammonium chloride.
    • Recrystallization from ethanol/water (1:3) enhances purity to >95%.

Catalytic and Process Optimization

Nickel-Catalyzed Cyanation

The use of a nickel composite catalyst (patent CN109438282B) improves cyanation efficiency compared to traditional CuCN methods. Key advantages include:

  • Reduced Side Reactions : Nickel’s lower oxophilicity minimizes nitro group reduction.
  • Solvent Compatibility : Acetonitrile acts as both solvent and ligand, stabilizing the Ni center.

Challenges in Quaternary Ammonation

  • Steric Hindrance : The trifluoromethyl group at the ortho position slows nucleophilic substitution. Elevated temperatures (70°C) and excess alkylating agent (1.5 equiv) mitigate this.
  • Byproduct Formation : Competing N-alkylation of the nitro group is suppressed by using bulky bases (e.g., DBU).

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different intermediates.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as toluene or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The dimethylamino group can act as a nucleophile in various reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium bromide
  • N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium iodide

Uniqueness

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and makes it distinct from other similar compounds.

Biological Activity

N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride, a compound with the CAS number 1448858-56-7, is a nitrogen-containing aromatic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties, mechanisms of action, and toxicity.

  • Molecular Formula : C₉H₉F₃N₂O₂
  • Molecular Weight : 234.18 g/mol
  • LogP : 3.46360 (indicating moderate lipophilicity)
  • Solubility : Slightly soluble in water

The biological activity of this compound primarily involves its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to various cellular responses, including apoptosis and cell cycle arrest. This compound's structure suggests potential interactions with nucleophilic sites in biological macromolecules, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The nitro group is often associated with increased antimicrobial activity.
  • Cytotoxicity : Research has shown that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism likely involves DNA damage and subsequent cellular stress responses.
  • Neuroactive Properties : The dimethylamino group suggests potential neuroactive properties, indicating that this compound may influence neurotransmitter systems or exhibit neuroprotective effects.

Toxicity Studies

Toxicity assessments have been conducted on related compounds, providing insights into the safety profile of this compound. A notable study involved administering dimethylaminopropyl chloride to rats and mice, revealing dose-dependent toxic effects such as:

  • Decreased body weight in higher dosage groups.
  • Histopathological changes in the nasal cavity of male rats.
  • Increased serum bile acids indicating liver stress at elevated doses .

Case Studies

StudyFindings
Toxicity in Rodents Administered doses of 0 to 100 mg/kg showed significant weight loss and histopathological changes at higher doses .
Antimicrobial Screening Compounds similar to this structure displayed effective antimicrobial activity against E. coli and S. aureus .
Cytotoxicity Assay Evaluated against various cancer cell lines; showed IC50 values indicating significant cytotoxic effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Amination Reaction: React 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .

Quaternization: Treat the tertiary amine intermediate with hydrochloric acid to form the benzenaminium chloride salt .

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
  • Confirm quaternization via ¹H NMR (disappearance of tertiary amine proton at δ 2.2–2.5 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the dimethylamino group (δ ~2.2 ppm for –N(CH₃)₂), aromatic protons (δ 7.5–8.5 ppm), and trifluoromethyl (¹³C: δ 120–125 ppm, q, J = 280 Hz) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M⁺] at m/z 378.1 (calculated for C₁₃H₁₇F₃N₃O₂⁺) .
  • HPLC: Use a C18 column (UV detection at 254 nm) to assess purity (>95%) with a retention time of 8.2 min (mobile phase: 70% acetonitrile/30% water) .

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